rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
Description
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a cyclohexane-derived vicinal diol featuring two hydroxyl groups at the 1,3-positions in a trans configuration. The 5,5-dimethyl substituents impose steric constraints, stabilizing the chair conformation of the cyclohexane ring. Its thermodynamic stability is notably higher than its cis isomer, as evidenced by lower Gibbs free energy changes (ΔG) in the trans form .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,3R)-5,5-dimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
LDJFUTSVFHJIAC-BQBZGAKWSA-N |
Isomeric SMILES |
CC1(C[C@H](C[C@@H](C1)O)O)C |
Canonical SMILES |
CC1(CC(CC(C1)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran or diethyl ether to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired diol from by-products and impurities.
Chemical Reactions Analysis
Esterification
The diol undergoes acetylation with acetic anhydride in pyridine to form diacetates:
-
Application : Diacetates serve as intermediates in fragrance synthesis due to their hydrolytic stability .
Oxidation
Controlled oxidation with Jones reagent or KMnO₄ regenerates the diketone precursor:
This reaction confirms the reversibility of diol formation .
Condensation Reactions
The diol participates in Knoevenagel condensations with arylaldehydes under microwave irradiation, forming bis(cyclohexenone) derivatives. For example:
Yields exceed 85% under optimized conditions .
Stereochemical Considerations
The trans-1,3-diol configuration introduces restricted conformational mobility , favoring chair conformations where hydroxyl groups adopt equatorial positions. This steric arrangement:
-
Limits electrophilic substitution at the cyclohexane ring.
-
Enhances stability in protic solvents via intramolecular hydrogen bonding .
Thermal and Stability Data
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | Not reported (decomposes) | |
| Solubility | Ethanol, DCM; insoluble in H₂O |
Scientific Research Applications
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its interactions and overall biological activity.
Comparison with Similar Compounds
Structural and Stereochemical Differences
a. Cis-5,5-dimethylcyclohexane-1,3-diol
- Structure : Shares the same backbone but with hydroxyl groups in a cis configuration.
- Thermodynamic Stability : The cis isomer exhibits higher ΔG compared to the trans form, making it less thermodynamically favorable .
- Spectroscopic Profile : FTIR spectra show distinct O–H stretching frequencies due to differing hydrogen-bonding networks (e.g., broader peaks for cis vs. sharper signals for trans) .
b. 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Compound 3 from 薰鲁香)
- Structure : Features a cyclohexene ring with hydroxyl groups at 1,2-positions and a propene substituent.
- Key Differences :
- Unsaturation (cyclohexene) increases reactivity toward electrophilic additions.
- The 1,2-diol arrangement and propene group enhance lipophilicity compared to the target compound’s 1,3-diol and dimethyl groups.
- Exhibits cytotoxicity against A549 lung cancer cells (IC₅₀ = 25.1 μM), suggesting bioactivity modulated by substituents .
c. (1S,2R,3R,5R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]-heptane-2,3-diol (Compound 5 from 薰鲁香)
- Structure : Bicyclic framework with hydroxyl groups at 2,3-positions and a methylidene group.
- Methylidene substituent introduces steric hindrance absent in the monocyclic target compound.
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- Structure: Monocyclic with a single hydroxyl group at position 1 and a propene substituent at position 2.
- Key Differences: Lack of a vicinal diol reduces hydrogen-bonding capacity. Propene group may enhance solubility in nonpolar solvents compared to the dimethyl-substituted target compound .
Thermodynamic and Physicochemical Properties
Functional Implications
- Stereochemistry : The trans configuration in the target compound minimizes steric clash between hydroxyl groups, enhancing stability and crystallinity.
- Substituent Effects : Dimethyl groups at C5 improve solubility in polar aprotic solvents, whereas bulkier substituents (e.g., propene in Compound 3) favor lipid membrane permeability.
- Bioactivity : Vicinal diols in Compounds 3 and 5 exhibit cytotoxicity, suggesting that hydroxyl positioning and ring saturation critically influence biological activity .
Biological Activity
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans, is a chiral compound with significant biological implications due to its structural properties. This compound features two hydroxyl groups attached to a cyclohexane ring and is of interest in various fields including medicinal chemistry and biochemistry.
- Molecular Formula : CHO
- Molar Mass : 144.21 g/mol
- CAS Number : 1932437-86-9
The synthesis typically involves the hydrogenation of diketones or the reduction of diesters, utilizing catalysts such as palladium under hydrogen gas conditions .
Mechanisms of Biological Activity
The biological activity of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol is primarily attributed to its ability to interact with various biological targets through hydrogen bonding due to its hydroxyl groups. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Interaction : The hydroxyl groups may act as hydrogen bond donors, facilitating binding to enzymatic active sites.
- Receptor Modulation : The compound could potentially interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to various physiological responses .
Biological Activities
Research has shown that rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol exhibits a range of biological activities:
Antioxidant Properties
Studies indicate that compounds with similar structures possess antioxidant capabilities. The presence of hydroxyl groups is crucial for scavenging free radicals and reducing oxidative stress in biological systems.
Anticancer Activity
Recent investigations have explored the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer).
- Findings : Certain derivatives exhibited significant cytotoxicity and inhibited cell proliferation in vitro .
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves diastereoselective oxidation or hydroxylation of pre-functionalized cyclohexane derivatives. For stereochemical control, chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or chiral auxiliaries are employed. Key steps include:
- Chiral Pool Strategy : Use enantiomerically pure starting materials to propagate stereochemistry .
- Protection/Deprotection : Selective protection of hydroxyl groups to prevent racemization during reactions .
- Characterization : Confirm stereochemical purity via - and -NMR coupling constants, NOESY (to assess spatial proximity of protons), and X-ray crystallography for absolute configuration .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR coupling constants (-values) between vicinal diol protons provide insights into dihedral angles, while NOESY correlations confirm spatial arrangements .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) to validate enantiomeric excess (e.e.) .
- X-ray Diffraction (XRD) : Resolves absolute stereochemistry by analyzing crystal lattice parameters .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Follow institutional guidelines for organic waste, particularly for halogenated solvents used in purification .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize synthesis conditions while minimizing experimental runs?
- Methodological Answer :
- Variable Selection : Key factors include temperature, catalyst loading, solvent polarity, and reaction time. A factorial design identifies interactions between variables .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., between catalyst concentration and yield) to pinpoint optimal conditions .
- Example Table :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp (°C) | 25 | 60 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | Dichloromethane | Ethanol |
Q. What computational strategies model the conformational dynamics of this compound, and how do they inform experimental design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict low-energy conformers using force fields (e.g., AMBER) to guide crystallization conditions .
- Density Functional Theory (DFT) : Calculates thermodynamic stability of stereoisomers and reaction transition states to refine synthetic pathways .
- Integration with AI : Machine learning algorithms (e.g., neural networks) trained on experimental data predict solvent effects on reaction outcomes .
Q. How do researchers resolve contradictions between theoretical predictions and experimental data regarding stereochemical outcomes?
- Methodological Answer :
- Iterative Hypothesis Testing : Re-examine assumptions (e.g., solvent polarity effects on transition states) using kinetic isotope effects or isotopic labeling .
- Cross-Validation : Compare computational results (DFT-derived activation energies) with experimental kinetics (e.g., Arrhenius plots) to identify discrepancies .
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and refine parameters iteratively .
Q. How can machine learning enhance the prediction of reaction pathways for stereoisomerically pure derivatives?
- Methodological Answer :
- Data Curation : Train models on reaction databases (e.g., Reaxys) to predict viable routes for introducing substituents while preserving stereochemistry .
- Transfer Learning : Adapt pre-trained models (e.g., on cyclohexane derivatives) to prioritize catalysts or solvents for specific transformations .
- Active Learning : Use AI to design high-throughput experiments, iteratively updating models with new data to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
